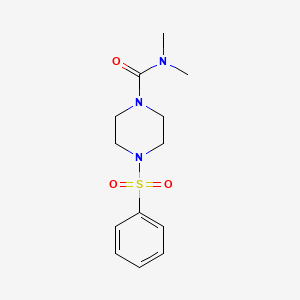![molecular formula C20H22N4O2S B12124278 9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12124278.png)
9-(4-hydroxyphenyl)-6,6-dimethyl-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound has a complex structure, combining a quinazolinone core with a tetrahydrotriazolo ring system.
- It is an important raw material for producing epoxy resins, polycarbonates, acrylic resins, and other materials due to its high thermal stability and optical properties.
Preparation Methods
- The synthetic route involves the condensation reaction of 9-fluorenone and phenol under acidic catalysis.
- Catalysts include inorganic acids, organic acids, heteropoly acids, solid acids, and acidic ionic liquids (ILs).
- Functionalized ILs, such as bifunctional ionic liquids (BFILs), have been explored for this purpose .
- BFIL catalysts can achieve high conversion of 9-fluorenone with selectivity toward 9,9-bis(4-hydroxyphenyl) fluorene.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents include acids (for catalysis), phenol, and 9-fluorenone.
- The major product is 9,9-bis(4-hydroxyphenyl) fluorene.
Scientific Research Applications
- Chemistry: Used as a building block for polymer materials.
- Biology: Potential applications in drug design or bioconjugation.
- Medicine: Investigated for therapeutic properties.
- Industry: Used in the production of high-performance materials.
Mechanism of Action
- The exact mechanism is context-dependent (e.g., as a drug or material).
- Molecular targets and pathways would vary based on the specific application.
Comparison with Similar Compounds
- Similar compounds include other quinazolinones or tetrahydrotriazolo derivatives.
- Uniqueness lies in its specific substitution pattern and functional groups.
Remember that this compound’s properties and applications are still an active area of research, and further studies may reveal additional insights.
Properties
Molecular Formula |
C20H22N4O2S |
|---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
9-(4-hydroxyphenyl)-6,6-dimethyl-2-prop-2-enylsulfanyl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one |
InChI |
InChI=1S/C20H22N4O2S/c1-4-9-27-19-22-18-21-14-10-20(2,3)11-15(26)16(14)17(24(18)23-19)12-5-7-13(25)8-6-12/h4-8,17,25H,1,9-11H2,2-3H3,(H,21,22,23) |
InChI Key |
PUKYWRFIPBGZKA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(N3C(=NC(=N3)SCC=C)N2)C4=CC=C(C=C4)O)C(=O)C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-Dimethyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B12124201.png)
![2-Iodo-N-[(1-methyl-1H-pyrazol-4-yl)methyl]aniline](/img/structure/B12124202.png)




![3-(4-Ethoxyphenyl)-2-[(4-ethoxyphenyl)imino]-5-(2-oxo-2-phenylethyl)-1,3-thiazolidin-4-one](/img/structure/B12124233.png)

![3-[({[3-(Dimethylamino)phenyl]amino}thioxomethyl)amino]thiolane-1,1-dione](/img/structure/B12124245.png)

![7-Chloro-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B12124249.png)
![methyl 2-(4-bromophenyl)-3H-benzo[d]imidazole-5-carboxylate](/img/structure/B12124254.png)
![5,5-Dioxo-3-phenyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione](/img/structure/B12124270.png)
